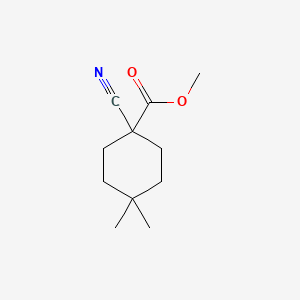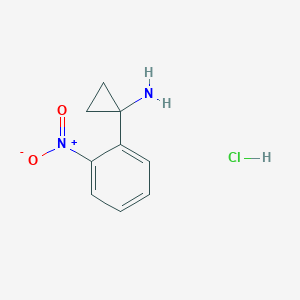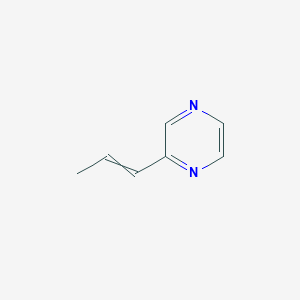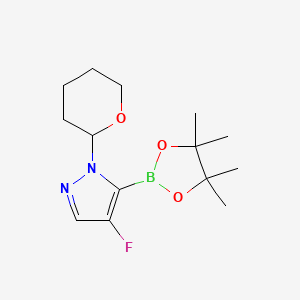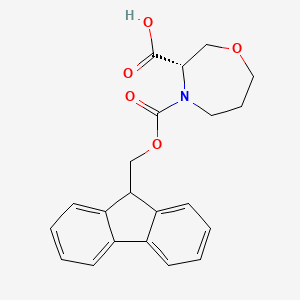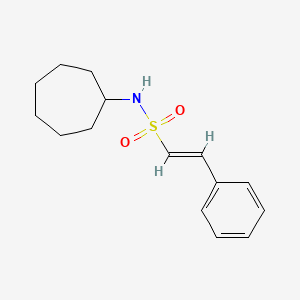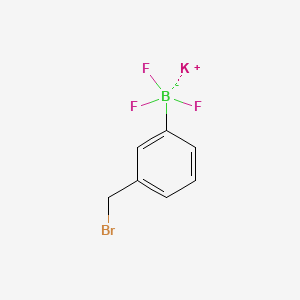
Potassium (3-(bromomethyl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-(bromomethyl)phenyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-(bromomethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(bromomethyl)phenyl)trifluoroborate undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Potassium (3-(bromomethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (3-(bromomethyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with palladium catalysts. This process leads to the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (3-methylphenyl)trifluoroborate
Uniqueness
Potassium (3-(bromomethyl)phenyl)trifluoroborate is unique due to the presence of the bromomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering more options for the modification of molecules compared to other similar compounds .
Properties
Molecular Formula |
C7H6BBrF3K |
|---|---|
Molecular Weight |
276.93 g/mol |
IUPAC Name |
potassium;[3-(bromomethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI Key |
JCLFVEHROZEREB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CBr)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



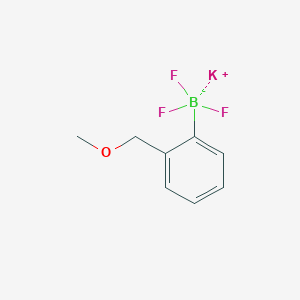
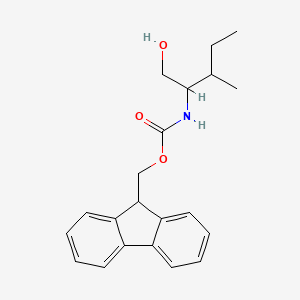
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
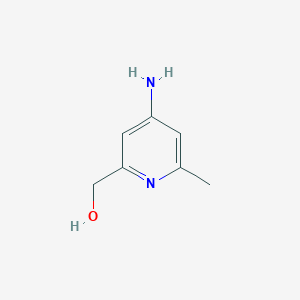

![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)

